molecular formula C20H18ClFN4O3S B11501941 N-{3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide

N-{3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide

Cat. No.: B11501941
M. Wt: 448.9 g/mol
InChI Key: OBIJLIMGUIGSCP-UHFFFAOYSA-N
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Description

N-[3-(4-CHLOROPHENYL)-5-[(ETHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-FLUOROBENZAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethylcarbamoyl group, and a fluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-CHLOROPHENYL)-5-[(ETHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-FLUOROBENZAMIDE typically involves multiple steps. One common approach starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods would include the use of industrial-grade reagents and solvents, as well as specialized equipment for large-scale reactions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-CHLOROPHENYL)-5-[(ETHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-FLUOROBENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[3-(4-CHLOROPHENYL)-5-[(ETHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-FLUOROBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-CHLOROPHENYL)-5-[(ETHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and thiadiazole-based molecules, such as:

Uniqueness

N-[3-(4-CHLOROPHENYL)-5-[(ETHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-FLUOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18ClFN4O3S

Molecular Weight

448.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide

InChI

InChI=1S/C20H18ClFN4O3S/c1-2-23-17(27)11-16-19(29)25(15-8-6-13(21)7-9-15)20(30)26(16)24-18(28)12-4-3-5-14(22)10-12/h3-10,16H,2,11H2,1H3,(H,23,27)(H,24,28)

InChI Key

OBIJLIMGUIGSCP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1C(=O)N(C(=S)N1NC(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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